Methyl 4'-Tosylmycophenolate Methyl 4'-Tosylmycophenolate
Brand Name: Vulcanchem
CAS No.: 171808-02-9
VCID: VC20783044
InChI: InChI=1S/C25H28O8S/c1-15-6-10-18(11-7-15)34(28,29)33-24-19(12-8-16(2)9-13-21(26)30-4)23(31-5)17(3)20-14-32-25(27)22(20)24/h6-8,10-11H,9,12-14H2,1-5H3/b16-8+
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2CC=C(C)CCC(=O)OC)OC)C)COC3=O
Molecular Formula: C25H28O8S
Molecular Weight: 488.6 g/mol

Methyl 4'-Tosylmycophenolate

CAS No.: 171808-02-9

Cat. No.: VC20783044

Molecular Formula: C25H28O8S

Molecular Weight: 488.6 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4'-Tosylmycophenolate - 171808-02-9

Specification

CAS No. 171808-02-9
Molecular Formula C25H28O8S
Molecular Weight 488.6 g/mol
IUPAC Name methyl (E)-6-[6-methoxy-7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate
Standard InChI InChI=1S/C25H28O8S/c1-15-6-10-18(11-7-15)34(28,29)33-24-19(12-8-16(2)9-13-21(26)30-4)23(31-5)17(3)20-14-32-25(27)22(20)24/h6-8,10-11H,9,12-14H2,1-5H3/b16-8+
Standard InChI Key UEHFBCOBVAUDFJ-LZYBPNLTSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2C/C=C(\C)/CCC(=O)OC)OC)C)COC3=O
SMILES CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2CC=C(C)CCC(=O)OC)OC)C)COC3=O
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2CC=C(C)CCC(=O)OC)OC)C)COC3=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator